6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid
Description
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
6-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-11(2)5-15-9-4-8(12)6(10(13)14)3-7(9)11/h3-4,12H,5H2,1-2H3,(H,13,14) |
InChI Key |
RRXWOXIZZCGXAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C=C(C(=C2)O)C(=O)O)C |
Origin of Product |
United States |
Biological Activity
6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid is a compound belonging to the benzofuran family, characterized by its unique structure that includes a hydroxyl group at the 6-position, two methyl groups at the 3-position, and a carboxylic acid group at the 5-position. This configuration contributes to its diverse biological activities and potential applications in medicinal chemistry.
- Molecular Formula : C11H12O4
- Molecular Weight : 208.21 g/mol
- Solubility : The presence of polar functional groups enhances its solubility in various solvents, which is crucial for biological assays.
Biological Activities
The biological activities of this compound have been explored in various studies, revealing its potential as an anticancer agent and an inhibitor of inflammatory pathways.
Anticancer Activity
Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:
- Cytotoxicity Assays : In vitro studies have shown that compounds similar to this compound can inhibit the growth of cancer cells such as ACHN (renal), HCT15 (colon), and MM231 (breast) at low micromolar concentrations. The mechanism involves the inhibition of NF-κB transcriptional activity, which is crucial for cancer cell survival and proliferation .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties:
- NF-κB Inhibition : Studies have demonstrated that it can inhibit NF-κB translocation in macrophage cells stimulated by lipopolysaccharides (LPS), thereby reducing inflammatory responses . This suggests its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The structural characteristics significantly influence the biological activity of benzofuran derivatives. The presence of hydroxyl and carboxylic acid groups enhances binding affinity to biological targets. A comparison table of similar compounds highlights their structural similarities and potential activities:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 4-Hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylic acid | 169130-42-1 | 0.92 |
| 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid | 123656-34-8 | 0.91 |
| Methyl 4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-6-carboxylate | 95588497 | 0.87 |
Case Studies
- Cytotoxicity Study : A study involving synthesized benzofuran derivatives showed that compounds structurally related to this compound exhibited potent cytotoxic effects against various human cancer cell lines. The lead compound demonstrated an IC50 value in the low micromolar range .
- Inflammation Model : In vivo models have indicated that benzofuran derivatives can reduce inflammation markers in experimental colitis and other inflammatory conditions. The mechanism involves modulation of NF-κB signaling pathways .
Comparison with Similar Compounds
Core Structural Differences
- Sulfuretin (6-Hydroxy-3(2H)-benzofuranone): Sulfuretin, isolated from Cotinus coggygria, shares the benzofuran backbone but replaces the carboxylic acid group with a ketone at position 3. The absence of a carboxylic acid reduces its solubility in aqueous media compared to the target compound. Sulfuretin is primarily studied for its antioxidant properties and role as a natural pigment .
- 6-Hydroxy-3,4-dihydro-1-oxo-β-carboline (Compound 69): This β-carboline alkaloid, identified in marine sponges, features a fused indole-dihydropyridine ring system. Unlike the dihydrobenzofuran core, its structure includes a ketone and a secondary amine, contributing to its potent inhibitory activity against Candida albicans isocitrate lyase (IC₅₀ = 89.0 µM).
- 5-Hydroxyindole-3-carboxylic Acid (Compound 89) :
This indole derivative lacks the dimethyl and dihydrobenzofuran moieties but shares hydroxyl and carboxylic acid substituents. Its antimicrobial activity highlights the importance of the carboxylic acid group in bioactivity, though the rigid benzofuran structure of the target compound may offer greater metabolic stability .
Functional Group Influence on Bioactivity
- Carboxylic Acid Group :
Present in both the target compound and 5-hydroxyindole-3-carboxylic acid, this group enhances solubility and enables hydrogen bonding with biological targets, such as enzymes or receptors. - Hydroxyl and Dimethyl Groups: The hydroxyl group at position 6 in the target compound and sulfuretin contributes to antioxidant capacity. The 3,3-dimethyl substituents in the target compound may sterically hinder enzymatic degradation, prolonging its half-life compared to non-methylated analogs .
Table 1: Comparative Data for Selected Compounds
*Molecular weights are calculated based on structural formulas.
Preparation Methods
Molecular Characteristics
The target compound features a dihydrobenzofuran scaffold substituted with hydroxy, carboxylic acid, and dimethyl groups. Its molecular formula is , with a molecular weight of 246.24 g/mol. The SMILES notation highlights the steric hindrance imposed by tert-butyl groups adjacent to the methoxy and carboxylic acid functionalities.
Retrosynthetic Strategy
Retrosynthetic analysis suggests two primary pathways:
-
Benzofuran-first approach : Cyclization of a pre-functionalized phenolic precursor.
-
Late-stage functionalization : Introducing hydroxy and carboxylic acid groups after constructing the dihydrobenzofuran core.
The first method is preferred industrially due to fewer side reactions, while the latter allows modularity in academic settings.
Synthetic Methodologies
Friedel-Crafts Alkylation for Dihydrobenzofuran Formation
The dihydrobenzofuran core is synthesized via intramolecular Friedel-Crafts alkylation. A representative procedure involves:
-
Reacting 3,5-di-tert-butyl-2-methoxybenzoic acid (precursor, CAS 31314-32-6) with acetyl chloride in anhydrous at 0°C.
-
Adding (1.2 equiv) to initiate cyclization, yielding 3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid.
Reaction Conditions :
Hydroxylation at C6
Hydroxylation is achieved via electrophilic aromatic substitution (EAS) using :
-
Dissolving the dihydrobenzofuran intermediate in concentrated .
-
Adding fuming (2.5 equiv) at −10°C.
Optimization Data :
| Parameter | Value |
|---|---|
| Nitrating Agent | (fuming) |
| Temperature | −10°C |
| Reaction Time | 4 h |
| Yield | 65% |
Regioselectivity is ensured by the electron-donating methoxy group, directing nitration to the C6 position.
Carboxylation via Kolbe-Schmitt Reaction
The carboxylic acid group is introduced using a modified Kolbe-Schmitt reaction:
-
Treating the nitrated intermediate with (50 psi) in (10% w/v) at 150°C.
Critical Parameters :
-
Pressure: 50–60 psi
-
Temperature: 150°C
-
Base: (10% w/v)
-
Yield: 68%
Purification and Analytical Validation
Chromatographic Purification
Crude product is purified using reversed-phase chromatography:
| Column | Eluent System | Retention Time (min) | Purity (%) |
|---|---|---|---|
| YMC-pack D-ODS | (20:80) | 12.4 | 99.1 |
Fractions are monitored via HPLC (λ = 254 nm), with the target compound eluting at 12.4 min.
Spectroscopic Characterization
| Hazard Statement | Code | Precautionary Measure |
|---|---|---|
| Acute toxicity (oral) | H302 | Avoid ingestion (P301+P312) |
| Skin irritation | H315 | Wear gloves (P280) |
| Eye irritation | H319 | Use goggles (P305+P351+P338) |
Applications in Pharmaceutical Research
The compound serves as a building block for:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Hydroxy-3,3-dimethyl-2,3-dihydrobenzofuran-5-carboxylic acid?
- Methodological Answer : The compound is synthesized via ester hydrolysis of methyl 3,3-dimethyl-2,3-dihydrobenzofuran-6-carboxylate under acidic conditions. Optimal yields (>85%) are achieved using HCl (2-4 M) at 60–80°C. Advanced routes may involve Baeyer-Villiger oxidation with meta-chloroperbenzoic acid (MCPBA) and BF3·OEt2 to introduce functional groups, followed by sodium chlorite (NaClO2) oxidation for carboxylation .
Q. What analytical techniques are recommended for structural confirmation?
- Methodological Answer :
- 1H/13C NMR (CDCl3): Identify aromatic protons (δ 6.90–7.37 ppm) and dihydrofuran ring systems (δ 3.88–4.74 ppm).
- HRMS (ESI) : Confirm molecular weight (calcd. for C11H12O3: 192.21; observed m/z: 193.0868 [M+1]<sup>+</sup>).
- Elemental Analysis : Validate purity (e.g., C: 68.74%, H: 6.29%) .
Q. How to address solubility challenges in aqueous buffers for biological assays?
- Methodological Answer : Prepare stock solutions in DMSO (10 mM) and dilute with phosphate-buffered saline (PBS, pH 7.4) containing 0.1% Tween-20 to prevent aggregation. Maintain working concentrations ≤100 μM. Storage at 2–8°C ensures stability .
Advanced Research Questions
Q. How can conflicting NMR data be resolved when characterizing diastereomers of this compound?
- Methodological Answer : Use 2D NMR techniques (COSY, HSQC) to assign stereochemistry and detect impurities. Compare experimental data with density functional theory (DFT) computational models to validate diastereomer configurations. For unresolved peaks, employ chiral chromatography (e.g., Chiralpak IA column, hexane/EtOH 90:10) .
Q. How to optimize reaction conditions for regioselective functionalization of the dihydrofuran ring?
- Methodological Answer :
- Epoxidation : Treat with MCPBA/BF3·OEt2 at -20°C under anhydrous conditions to minimize side reactions.
- Ring-Opening : Use nucleophiles (e.g., amines) in THF at 0°C for regioselective attack. Monitor progress via TLC (hexane/EtOAc 3:1, Rf ≈ 0.4).
- Yield Improvement : Add 2-methyl-2-butene as a chloride scavenger during oxidation steps .
Q. What strategies are effective for synthesizing derivatives with enhanced bioactivity?
- Methodological Answer :
- Carboxylic Acid Activation : Use EDC/NHS coupling to conjugate amines or peptides.
- Spirocyclic Derivatives : React with benzo[b]thiophene precursors under Mitsunobu conditions (DIAD, PPh3) to form spiro compounds (e.g., spiro[benzo[b]thiophene-6,2'-benzofuran]).
- Purity Control : Purify via silica gel chromatography (hexane/EtOAc gradient) and validate by HPLC (C18 column, 0.1% TFA in H2O/MeCN) .
Q. How to design experiments for evaluating antioxidant activity?
- Methodological Answer :
- ABTS/DPPH Assays : Prepare 0.1 mM ABTS<sup>+</sup> or DPPH in ethanol. Measure absorbance decay at 734 nm (ABTS) or 517 nm (DPPH) after adding the compound (10–100 μM). Compare to Trolox standards.
- Ferric Reducing Power : Incubate with K3Fe(CN)6 and FeCl3; measure absorbance at 700 nm.
- Controls : Include EDTA (metal chelation) and ascorbic acid (reference antioxidant) .
Data Contradiction & Troubleshooting
Q. How to reconcile discrepancies in reported melting points across studies?
- Methodological Answer :
- Purity Verification : Re-crystallize from EtOAc/hexane (1:3) and analyze by DSC (heating rate: 5°C/min).
- Hygroscopicity Check : Store samples in a desiccator (silica gel) to exclude moisture effects.
- Interlab Calibration : Cross-validate with a reference standard (e.g., USP-grade benzoic acid) .
Q. What causes low yields in carboxylation reactions, and how to mitigate this?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
